molecular formula C6H11ClN2O B1523571 5-Ethoxy-3-methyl-1H-pyrazole hydrochloride CAS No. 1263988-40-4

5-Ethoxy-3-methyl-1H-pyrazole hydrochloride

Cat. No.: B1523571
CAS No.: 1263988-40-4
M. Wt: 162.62 g/mol
InChI Key: UUEKWBHKWFMZKK-UHFFFAOYSA-N
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Description

5-Ethoxy-3-methyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C6H11ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-methyl-1H-pyrazole hydrochloride typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazole oxides

    Reduction: Formation of reduced pyrazole derivatives

    Substitution: Electrophilic and nucleophilic substitution reactions at the pyrazole ring

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

5-Ethoxy-3-methyl-1H-pyrazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 5-Ethoxy-3-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide
  • 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride
  • 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride

Uniqueness

5-Ethoxy-3-methyl-1H-pyrazole hydrochloride is unique due to its specific ethoxy and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-ethoxy-5-methyl-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-3-9-6-4-5(2)7-8-6;/h4H,3H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEKWBHKWFMZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263988-40-4
Record name 1H-Pyrazole, 3-ethoxy-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263988-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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